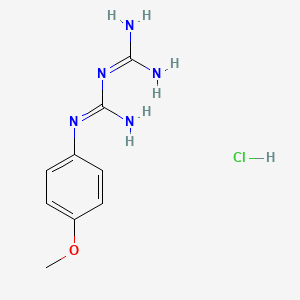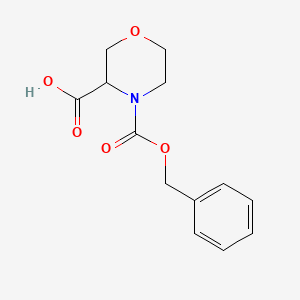
N-(3,4-Dimethoxybenzyl)-2-nitroaniline
Vue d'ensemble
Description
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a nitroaniline moiety
Méthodes De Préparation
The synthesis of N-(3,4-Dimethoxybenzyl)-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
N-(3,4-Dimethoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Applications De Recherche Scientifique
N-(3,4-Dimethoxybenzyl)-2-nitroaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
N-(3,4-Dimethoxybenzyl)-2-nitroaniline can be compared with other similar compounds such as:
3,4-Dimethoxybenzyl alcohol: Used as a precursor in organic synthesis and as a fuel in microbial fuel cells.
3,4-Dimethoxybenzaldehyde: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
2-Nitroaniline: A key intermediate in the synthesis of dyes and pigments.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUZCONTOLKVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)

![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![Methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1365820.png)
![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)


![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)


![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)
